molecular formula C18H15ClN2O4S2 B2355324 Ethyl 2-(2-{[(4-chlorophenyl)sulfonyl]amino}-1,3-thiazol-4-yl)benzenecarboxylate CAS No. 250713-81-6

Ethyl 2-(2-{[(4-chlorophenyl)sulfonyl]amino}-1,3-thiazol-4-yl)benzenecarboxylate

Cat. No.: B2355324
CAS No.: 250713-81-6
M. Wt: 422.9
InChI Key: BCAOCGDSOGDAQA-UHFFFAOYSA-N
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Description

Ethyl 2-(2-{[(4-chlorophenyl)sulfonyl]amino}-1,3-thiazol-4-yl)benzenecarboxylate is a complex organic compound that features a thiazole ring, a sulfonamide group, and a benzenecarboxylate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(2-{[(4-chlorophenyl)sulfonyl]amino}-1,3-thiazol-4-yl)benzenecarboxylate typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(2-{[(4-chlorophenyl)sulfonyl]amino}-1,3-thiazol-4-yl)benzenecarboxylate can undergo various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized using reagents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group, if present, can be reduced to an amine using reagents like tin(II) chloride or hydrogen gas over a palladium catalyst.

    Substitution: The sulfonamide group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Tin(II) chloride, hydrogen gas over palladium catalyst.

    Substitution: Amines, thiols.

Major Products

    Oxidation: Oxidized thiazole derivatives.

    Reduction: Amino derivatives.

    Substitution: Substituted sulfonamide derivatives.

Scientific Research Applications

Ethyl 2-(2-{[(4-chlorophenyl)sulfonyl]amino}-1,3-thiazol-4-yl)benzenecarboxylate has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-(2-{[(4-methylphenyl)sulfonyl]amino}-1,3-thiazol-4-yl)benzenecarboxylate
  • Ethyl 2-(2-{[(4-fluorophenyl)sulfonyl]amino}-1,3-thiazol-4-yl)benzenecarboxylate

Uniqueness

Ethyl 2-(2-{[(4-chlorophenyl)sulfonyl]amino}-1,3-thiazol-4-yl)benzenecarboxylate is unique due to the presence of the 4-chlorophenyl group, which can enhance its biological activity and specificity compared to other similar compounds. The chlorine atom can participate in additional interactions such as halogen bonding, which can improve the compound’s binding affinity to its molecular targets .

Properties

IUPAC Name

ethyl 2-[2-[(4-chlorophenyl)sulfonylamino]-1,3-thiazol-4-yl]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15ClN2O4S2/c1-2-25-17(22)15-6-4-3-5-14(15)16-11-26-18(20-16)21-27(23,24)13-9-7-12(19)8-10-13/h3-11H,2H2,1H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCAOCGDSOGDAQA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=CC=C1C2=CSC(=N2)NS(=O)(=O)C3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15ClN2O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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